molecular formula C10H17Cl2N3 B6188396 (3S)-1-[(pyridin-4-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 2639388-90-0

(3S)-1-[(pyridin-4-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B6188396
CAS No.: 2639388-90-0
M. Wt: 250.17 g/mol
InChI Key: NRAWEEOPZPKNFQ-XRIOVQLTSA-N
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Description

(3S)-1-[(Pyridin-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(pyridin-4-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine with a pyridinylmethyl halide under basic conditions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors, for example, can provide better control over reaction conditions and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(Pyridin-4-yl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce piperidine derivatives.

Scientific Research Applications

(3S)-1-[(Pyridin-4-yl)methyl]pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its ability to modulate receptor activity.

    Chemical Biology: It serves as a probe in studying the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S)-1-[(pyridin-4-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The pyridinylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • (3S)-1-[(Pyridin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride
  • (3S)-1-[(Pyridin-3-yl)methyl]pyrrolidin-3-amine dihydrochloride
  • (3S)-1-[(Pyridin-4-yl)methyl]piperidin-3-amine dihydrochloride

Uniqueness

Compared to its analogs, (3S)-1-[(pyridin-4-yl)methyl]pyrrolidin-3-amine dihydrochloride exhibits unique binding properties due to the position of the pyridinylmethyl group, which can influence its interaction with biological targets and its overall pharmacokinetic profile .

Properties

CAS No.

2639388-90-0

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17 g/mol

IUPAC Name

(3S)-1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H15N3.2ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;/h1-2,4-5,10H,3,6-8,11H2;2*1H/t10-;;/m0../s1

InChI Key

NRAWEEOPZPKNFQ-XRIOVQLTSA-N

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC=NC=C2.Cl.Cl

Canonical SMILES

C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl

Purity

95

Origin of Product

United States

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